molecular formula C16H11ClN2O5S B2916241 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105232-78-7

3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No. B2916241
CAS RN: 1105232-78-7
M. Wt: 378.78
InChI Key: ULYOFDVGQWHRMX-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H11ClN2O5S and its molecular weight is 378.78. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One application of oxadiazole derivatives is in the field of corrosion inhibition. Research has demonstrated that oxadiazole compounds, including those with structures similar to the specified chemical, can significantly protect mild steel in sulphuric acid by forming a protective layer on the metal surface. These inhibitors exhibit mixed-type behavior and are adsorbed onto the metal surface, suggesting their practical utility in industrial applications to prevent corrosion (Ammal, Prajila, & Joseph, 2018)[https://consensus.app/papers/substitution-temperature-corrosion-inhibition-ammal/b44825fecc88550a8f086cf20bb07a69/?utm_source=chatgpt].

Antimicrobial and Antioxidant Activities

Oxadiazole derivatives have also been studied for their antimicrobial and antioxidant activities. For instance, studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones have shown promising antibacterial activity against Staphylococcus aureus, as well as potent antioxidant activity. These findings underscore the potential of oxadiazole compounds in developing new antimicrobial and antioxidant agents (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019)[https://consensus.app/papers/structure-hirshfeld-surfaces-studies-karanth/ca68ceb69c2c514ab5c06a9cf71cdd0e/?utm_source=chatgpt].

Photoluminescent Properties

Another interesting area of application is in the synthesis and characterization of oxadiazole derivatives with photoluminescent properties. Research has shown that certain oxadiazole compounds exhibit strong blue fluorescence emission and good photoluminescence quantum yields, making them potential candidates for applications in optoelectronic devices and fluorescence-based sensors (Han, Wang, Zhang, & Zhu, 2010)[https://consensus.app/papers/synthesis-behaviour-photoluminescent-property-mesogens-han/68b1788d73d150878329a8a29e21e80e/?utm_source=chatgpt].

Antitubercular Agents

Furthermore, oxadiazole derivatives have been explored for their potential as antitubercular agents. A series of novel sulfonyl derivatives have shown moderate to significant antibacterial and antifungal activities, with certain compounds demonstrating excellent antitubercular activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013)[https://consensus.app/papers/synthesis-evaluation-novel-4isopropyl-thiazolebased-kumar/2ba9f9f8211a5daabe6ee939e71ae75b/?utm_source=chatgpt].

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O5S/c17-11-2-4-12(5-3-11)25(20,21)8-15-18-16(19-24-15)10-1-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYOFDVGQWHRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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